3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide
Overview
Description
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C11H12F4N2O2. It is known for its unique structural properties, which include a benzohydrazide core linked to a tetrafluoropropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide typically involves the reaction of 3-(chloromethyl)benzohydrazide with 2,2,3,3-tetrafluoropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The tetrafluoropropoxy group may enhance its binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropionic acid: Shares the tetrafluoropropoxy group but differs in its core structure.
Glycidyl 2,2,3,3-tetrafluoropropyl ether: Another compound with a similar fluorinated group but different functional groups
Uniqueness
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide is unique due to its combination of a benzohydrazide core and a tetrafluoropropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-7-2-1-3-8(4-7)9(18)17-16/h1-4,10H,5-6,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCILWKAITTYSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)COCC(C(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326708 | |
Record name | 3-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666191 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438473-63-3 | |
Record name | 3-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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